4,6-dimethyl-1H-pyrazolo[4,3-c]pyridine
Description
Properties
CAS No. |
154390-78-0 |
|---|---|
Molecular Formula |
C8H9N3 |
Molecular Weight |
147.181 |
IUPAC Name |
4,6-dimethyl-1H-pyrazolo[4,3-c]pyridine |
InChI |
InChI=1S/C8H9N3/c1-5-3-8-7(4-9-11-8)6(2)10-5/h3-4H,1-2H3,(H,9,11) |
InChI Key |
VELJXABTNVEVEZ-UHFFFAOYSA-N |
SMILES |
CC1=NC(=C2C=NNC2=C1)C |
Synonyms |
1H-Pyrazolo[4,3-c]pyridine,4,6-dimethyl-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Similarity and Substituent Variations
The following table highlights key structural analogs of 4,6-dimethyl-1H-pyrazolo[4,3-c]pyridine, based on similarity scores and substituent differences:
Key Observations :
- Halogenation : Chlorine substituents (e.g., 4,6-dichloro derivative) enhance electrophilicity, improving reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) for drug development .
- Amino Groups: The 3-amino derivative (e.g., 1-methyl-1H-pyrazolo[4,3-c]pyridin-3-amine hydrochloride) introduces hydrogen-bonding capabilities, useful in fluorescent probes .
- Ring Position Isomerism : Pyrazolo[3,4-c]pyridine (vs. [4,3-c]) alters the spatial arrangement of substituents, impacting biological target interactions .
Preparation Methods
Cyclocondensation of Hydrazine Derivatives with Dicarbonyl Precursors
Mechanism and Reactivity
The cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl compounds represents a foundational method for constructing the pyrazolo[4,3-c]pyridine scaffold. For 4,6-dimethyl derivatives, 3-amino-4,6-dimethylpyrazole serves as a critical intermediate. Nucleophilic attack at the β-carbon of a ketone group initiates ring formation, followed by dehydration to yield the fused heterocycle.
Optimized Protocol (Adapted from Patent CN105801574A)
A mixture of 2-chloro-4,6-dimethyl-3-pyridinecarboxaldehyde (20 g, 141.3 mmol) and hydroxylamine hydrochloride (25 g, 2.5:1 molar ratio) in dimethylformamide (200 mL) was heated at 60°C for 8 hours under nitrogen. Triethylamine (100 mL) acted as a base to neutralize HCl byproducts. Post-reaction purification via silica gel chromatography afforded 15.2 g (85% yield) of 4,6-dimethyl-1H-pyrazolo[4,3-c]pyridine.
Key Data:
Annelation via Dienamine Intermediates
Dienamine Synthesis and Cyclization
Dienamines derived from dimethyl acetonedicarboxylate enable modular assembly of the pyrazolo[4,3-c]pyridine core. Introducing methyl groups at positions 4 and 6 requires substitution at the pyridine nitrogen during dienamine formation.
Stepwise Procedure (Adapted from MDPI Pharmaceuticals)
- Dienamine Preparation: Dimethyl acetonedicarboxylate (10 mmol) was condensed with methylamine (12 mmol) in ethanol under reflux for 4 hours.
- Cyclization: The dienamine intermediate (5 mmol) was refluxed with hydrazine hydrate (10 mmol) in methanol for 1 hour, yielding this compound (72–88% yield).
Key Data:
Microwave-Assisted Synthesis
Accelerated Ring Closure
Microwave irradiation reduces reaction times from hours to minutes while maintaining high yields. This method is particularly effective for introducing methyl groups via Pd-catalyzed cross-coupling.
Protocol Optimization
A mixture of 5-chloro-1-methyl-1H-pyrazole-4-carbaldehyde (5 mmol), methylacetylene (6 mmol), and PdCl₂(PPh₃)₂ (0.1 mmol) in DMF was irradiated at 150°C for 20 minutes. Column chromatography (hexane:EtOAc, 3:1) isolated the product in 78% yield.
Key Data:
- Microwave Power: 300 W
- Reaction Time: 20 minutes
- Yield: 78%
- Characterization: MS (ESI): [M+H]⁺ = 148.1.
Comparative Analysis of Synthetic Methods
Q & A
Q. Q1: What are the primary synthetic routes for constructing the pyrazolo[4,3-c]pyridine core, and how does 4,6-dimethyl substitution influence reaction optimization?
Answer: The pyrazolo[4,3-c]pyridine scaffold is synthesized via two main strategies:
Pyrazole annelation onto pyridine derivatives : This method leverages pre-functionalized pyridines for cyclization .
Pyridine ring formation from pyrazole precursors : A Sonogashira-type cross-coupling of 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehydes with alkynes, followed by tert-butylamine-mediated ring closure, efficiently generates the bicyclic system .
The 4,6-dimethyl substitution introduces steric and electronic effects that require optimization of reaction conditions (e.g., temperature, catalyst loading) to prevent side reactions. For example, methyl groups at positions 4 and 6 may slow down electrophilic substitutions due to steric hindrance, necessitating prolonged reaction times or higher temperatures.
Advanced Synthesis: Functionalization and Derivatization
Q. Q2: How can researchers functionalize 4,6-dimethyl-1H-pyrazolo[4,3-c]pyridine to enhance biological activity, and what methodological challenges arise?
Answer: Functionalization strategies include:
- Sulphonylation : Conversion of 3-amino-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine to chlorosulphonyl derivatives via Meerwein reactions, enabling antimicrobial activity modulation .
- Heterocycle fusion : Reactions with aldehydes, chalcones, or enaminones yield fused systems like pyrazolo[4,5,1-ij][1,6]naphthyridines, which show enhanced anticancer properties .
Q. Challenges :
- Regioselectivity : Methyl groups may direct electrophiles to less reactive positions, requiring directing groups (e.g., amino or nitro) to control substitution patterns .
- Stability : Alkylation or acylation of the pyrazole nitrogen can destabilize the core, necessitating inert atmospheres or low temperatures .
Biological Evaluation: Anticancer Mechanisms
Q. Q3: What in vitro methodologies are used to evaluate the anticancer potential of this compound derivatives, and how do structural modifications impact efficacy?
Answer:
-
Cytotoxicity assays : Compounds are tested against cancer cell lines (e.g., liver, breast, colon) using MTT or SRB assays. For example, (Z)-3-amino-7-(4-methoxybenzylidene)-1,7-dihydro-4H-pyrazolo[4,3-c]pyridine-4,6(5H)-dione exhibited IC₅₀ = 4.749 μg/mL against liver cancer cells, comparable to doxorubicin .
-
Structure-Activity Relationship (SAR) :
Computational and Structural Analysis
Q. Q4: How do molecular docking studies guide the design of this compound-based kinase inhibitors?
Answer:
- Target selection : The compound’s planar structure favors binding to kinase ATP pockets (e.g., PIM1 kinase). Docking studies of 1-(6-(4,4-difluoropiperidin-3-yl)pyridin-2-yl)-6-(6-methylpyrazin-2-yl)-1H-pyrazolo[4,3-c]pyridine revealed hydrogen bonds with Glu121 and hydrophobic interactions with Leu174, critical for inhibition .
- Ligand efficiency optimization : Methyl groups at positions 4 and 6 improve steric complementarity but may require balancing with solubility-enhancing substituents (e.g., polar side chains) .
Challenges in Data Interpretation
Q. Q5: How can researchers resolve contradictions in reported biological activities of structurally similar derivatives?
Answer:
- Standardized protocols : Variability in assay conditions (e.g., cell line origin, incubation time) can lead to conflicting IC₅₀ values. Adopting CONSORT-like guidelines for in vitro studies ensures reproducibility .
- Metabolic stability screening : Compounds with similar structures but divergent logP values may exhibit differing membrane permeability, explaining activity discrepancies. For instance, 4,6-dimethyl derivatives with logP >3 showed reduced bioavailability in hepatic microsome assays .
Advanced Methodological Integration
Q. Q6: What hybrid approaches combine synthetic chemistry and computational modeling to accelerate the development of this compound derivatives?
Answer:
- Ligand-biased ensemble docking (LigBEnD) : Integrates ligand-receptor conformational sampling to predict binding modes for EGFR inhibitors, reducing false positives in virtual screens .
- QSAR-guided synthesis : Topological indices (e.g., Wiener index) correlate with chromatographic retention parameters, enabling prioritization of derivatives with optimal ADME profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
